N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
Descripción
Propiedades
IUPAC Name |
N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-9-5-7-14(2)11-16)13-21-19(25)15-8-6-10-17(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMMMPPNPDHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.
Attachment of the 3-Methoxybenzamide Moiety: The final step involves coupling the triazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.
Aplicaciones Científicas De Investigación
N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing various enzymatic activities. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to its biological effects .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Heterocycle Variations
Thiadiazole vs. Triazole Derivatives Compounds with thiadiazole cores (e.g., 6, 8a–c in ) exhibit distinct electronic properties compared to triazoles. For example, 6 (C₁₈H₁₂N₄O₂S) features a thiadiazole ring fused with an isoxazole, displaying IR absorption at 1606 cm⁻¹ (C=O) and a molecular ion peak at m/z 348 .
Substituent Effects on Bioactivity
- Ethylsulfanyl vs. Benzothiazole/Aminothiazole: The ethylsulfanyl group in the target compound may confer moderate lipophilicity, whereas analogs like 9g () with 2-aminothiazole-triazole substituents (C₂₇H₂₄N₆OS₂) could enhance hydrogen bonding with biological targets .
- Methoxybenzamide vs. Trifluoromethyl/Pyridine :
The 3-methoxybenzamide group in the target compound differs from electron-withdrawing groups (e.g., trifluoromethyl in ’s 6i ) or heteroaromatic substituents (e.g., pyridine in ), which may alter metabolic stability or target affinity .
Antimicrobial Potential
Triazole-thioether derivatives in (e.g., 6s , C₂₄H₁₈N₆O₂S₂) demonstrated antimicrobial activity, with HRMS-confirmed molecular weights and NMR-validated structures. The target compound’s ethylsulfanyl group may similarly disrupt microbial membranes or enzyme function .
Herbicidal and Antiviral Activity
- ’s 6m (C₂₃H₁₇F₃N₆S) showed herbicidal activity against dicot plants, suggesting the target compound’s 3-methylphenyl group could enhance agrochemical utility .
- 1,2,4-Triazolo[3,4-b]thiadiazoles in inhibited cucumber mosaic virus, indicating structural motifs shared with the target compound may confer antiviral properties .
Data Tables: Key Structural and Functional Comparisons
Actividad Biológica
N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H18N4OS
- Molecular Weight : 306.39 g/mol
This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
The biological activity of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is primarily attributed to its interaction with various biological targets:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
- Antiviral Effects : Preliminary studies suggest that this compound may enhance intracellular levels of APOBEC3G, a cytidine deaminase involved in antiviral defense. This mechanism is similar to that observed in certain N-phenylbenzamide derivatives known for their antiviral properties against hepatitis B virus (HBV) .
Antiproliferative Activity
The antiproliferative effects were evaluated against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT 116), and others. The results are summarized in Table 1:
These values indicate that N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has potent activity against these cell lines.
Antiviral Activity
In vitro studies demonstrated that this compound significantly inhibits HBV replication. The mechanism involves enhancing the levels of APOBEC3G within infected cells, leading to reduced viral load .
Case Studies
- Case Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Case Study on Antiviral Efficacy : A separate study utilizing HepG2 cells demonstrated that this compound could effectively reduce HBV replication by up to 70% at optimal concentrations. This suggests potential for therapeutic applications in chronic HBV infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis typically involves (1) cyclization of thiosemicarbazides to form the 1,2,4-triazole core, (2) alkylation or substitution to introduce the ethylsulfanyl and 3-methylphenyl groups, and (3) coupling with 3-methoxybenzamide via amide bond formation. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C for cyclization), and catalysts (e.g., NaH for nucleophilic substitution). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and triazole methyl groups (δ 2.3–2.6 ppm). DEPT-135 confirms CH₂/CH₃ groups.
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O amide) and 2550–2600 cm⁻¹ (S–H stretch, if present).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺. Validation involves comparing experimental data with computational predictions (e.g., Gaussian DFT) .
Q. How can researchers assess the compound’s preliminary biological activity, such as antimicrobial potential?
- Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v). Minimum inhibitory concentrations (MICs) are determined by serial dilution (0.5–128 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent-only negative controls ensure reliability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target enzymes?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gap, electrostatic potential maps).
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450). Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying MICs against the same strain)?
- Methodology :
- Dose-Response Curves : Test across a broader concentration range to identify non-linear effects.
- Structural Analogs : Compare activity with derivatives (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate functional group contributions.
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
Q. How can crystallographic data (e.g., X-ray diffraction) clarify tautomerism in the 1,2,4-triazole ring, and what software tools are recommended?
- Methodology : Grow single crystals via slow evaporation (MeOH/CH₂Cl₂). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) or Phenix (for macromolecular complexes). Tautomeric forms are distinguished by bond lengths (e.g., C–N vs. N–N) .
Q. What analytical approaches validate the compound’s purity in complex matrices (e.g., biological fluids)?
- Methodology :
- HPLC-UV/HRMS : Use a C18 column (ACN/H₂O + 0.1% formic acid) with retention time matching a certified standard.
- LC-MS/MS : MRM transitions for quantification in serum (LLOQ: 1 ng/mL). Matrix effects are minimized via protein precipitation (ACN) .
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